molecular formula C10H11ClO2S B2653006 1-Benzylcyclopropane-1-sulfonyl chloride CAS No. 1824462-35-2

1-Benzylcyclopropane-1-sulfonyl chloride

Cat. No.: B2653006
CAS No.: 1824462-35-2
M. Wt: 230.71
InChI Key: LKLCFJUOUDPQAR-UHFFFAOYSA-N
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Description

1-Benzylcyclopropane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C10H11ClO2S and a molecular weight of 230.71 g/mol It is characterized by a cyclopropane ring substituted with a benzyl group and a sulfonyl chloride functional group

Preparation Methods

1-Benzylcyclopropane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the oxidative chlorination of thiol derivatives. For instance, the combination of hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) can be used to convert thiols to sulfonyl chlorides . Another method involves the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid (HCl) to oxidize thiols to sulfonyl chlorides . These methods are advantageous due to their high yields, mild reaction conditions, and short reaction times.

Chemical Reactions Analysis

1-Benzylcyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, leading to the formation of sulfonamides.

    Oxidation Reactions: The compound can be further oxidized to form sulfonic acids.

    Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinic acids or thiols.

Common reagents used in these reactions include N-chlorosuccinimide, hydrogen peroxide, and thionyl chloride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzylcyclopropane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzylcyclopropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate esters, respectively. These reactions typically proceed through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion.

Comparison with Similar Compounds

1-Benzylcyclopropane-1-sulfonyl chloride can be compared to other sulfonyl chlorides, such as:

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a methyl group instead of a benzyl group.

    Benzenesulfonyl chloride: Contains a benzene ring directly attached to the sulfonyl chloride group.

    Tosyl chloride (p-toluenesulfonyl chloride): Features a toluene ring with a para-substituted sulfonyl chloride group.

The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct steric and electronic properties compared to other sulfonyl chlorides .

Properties

IUPAC Name

1-benzylcyclopropane-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2S/c11-14(12,13)10(6-7-10)8-9-4-2-1-3-5-9/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLCFJUOUDPQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=CC=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824462-35-2
Record name 1-benzylcyclopropane-1-sulfonyl chloride
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